molecular formula C7H4ClF3O3S B2422203 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride CAS No. 1261738-71-9

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride

Cat. No. B2422203
CAS RN: 1261738-71-9
M. Wt: 260.61
InChI Key: VOTJGRDHBFBSCU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S . It has a molecular weight of 242.63 . This compound is in liquid form .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is represented by the SMILES string FC(F)Oc1cccc(c1)S(Cl)(=O)=O . The InChI code for this compound is 1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H .


Physical And Chemical Properties Analysis

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride has a melting point of 97.8°C and a boiling point of 233-234°C . It has a density of 1.509 g/mL at 25°C . This compound is stored at ambient temperature .

Scientific Research Applications

Subheading Covalent Attachment of Biologicals to Solid Supports

4-Fluorobenzenesulfonyl chloride is a prominent reagent for activating hydroxyl groups in various polymers, facilitating the covalent attachment of biologicals like enzymes and antibodies to solid supports. This activation, achieved through a rapid reaction with hydroxyl groups, results in the formation of 4-fluorobenzenesulfonate leaving groups. The modified solid supports, functionalized with biological entities, exhibit preserved activity and stability, opening doors to therapeutic applications in bioselective separation processes (Chang et al., 1992).

Electrostatic Activation in SNAr Reactions

Subheading Facilitating Mild Reaction Conditions

The compound's ability to transform into N-sulfonylpyridinium triflates, coupled with the sulfonylonio function's electrostatic effect, significantly enhances S N Ar reactions' reactivity. This electrostatic activation allows these reactions to proceed under notably mild conditions, marking a substantial improvement in the efficiency and scope of these chemical transformations (Weiss & Pühlhofer, 2001).

Applications in Organic Synthesis

Subheading Source of Difluorocarbene and Transformation of Aromatics

As a source of difluorocarbene, fluoroform is employed in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, showcasing the versatility of related compounds in organic synthesis. The process involves moderate conditions, highlighting the practicality and applicability of such reagents in preparing organofluorine compounds (Thomoson & Dolbier, 2013).

Safety and Hazards

This compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-5(9)6(3-4)14-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTJGRDHBFBSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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